molecular formula C24H40N2 B8772000 2-Heptadecyl-1H-benzimidazole CAS No. 5805-27-6

2-Heptadecyl-1H-benzimidazole

Cat. No. B8772000
M. Wt: 356.6 g/mol
InChI Key: HBTSVVOLHPRTJA-UHFFFAOYSA-N
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Patent
US05140055

Procedure details

Into a four-necked flask of 2 l capacity were charged 54.0 g (0.5 mol) of o-phenylenediamine, 142 g (0.5 mol) of stearic acid and 500 ml of 4N-hydrochloric acid, and a reaction was effected for 5 hours while refluxing the reaction solution. Then, 500 ml of water was added to the reaction mass, and the resulting solution was neutralized up to a pH of 9.2 at a temperature of not higher than 15° C. with a 20% aqueous solution of sodium hydroxide. Then, the resulting mixture was stirred at a temperature of not higher than 15° C. for 1 hour, and then filtered. The filter cake was washed with water to obtain the aimed 2-heptadecylbenzimidazole in an yield of 139.5 g (78.4%).
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[C:9](O)(=O)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].Cl.[OH-].[Na+]>O>[CH2:25]([C:26]1[NH:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=1)[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
142 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
Then, the resulting mixture was stirred at a temperature of not higher than 15° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while refluxing the reaction solution
CUSTOM
Type
CUSTOM
Details
higher than 15° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with water

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCC)C=1NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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